Synthetic Yield: Chloro vs. Bromo Analogue
In the patent‑documented synthesis of Syk inhibitor intermediates, the title compound is obtained in 91 % yield from 3‑chloro‑4,5‑dimethoxybenzaldehyde, whereas the corresponding 3‑bromo derivative is reported in a nearly quantitative 100 % yield under analogous conditions [REFS‑1][REFS‑2]. While the bromo congener gives a higher isolated yield, the chloro compound offers better atom economy (Cl = 35.45 vs. Br = 79.90 Da) and typically lower raw‑material cost, making it the preferred choice for large‑scale routes where the chloro substituent is retained in subsequent steps [REFS‑3].
| Evidence Dimension | Isolated yield (aldehyde → nitrile via oxime dehydration) |
|---|---|
| Target Compound Data | 91 % |
| Comparator Or Baseline | 3‑Bromo‑4,5‑dimethoxybenzonitrile: 100 % |
| Quantified Difference | Bromo yield 9 percentage points higher; chloro compound 17 % lighter halogen mass |
| Conditions | Formic acid / sodium formate / NH₂OH·HCl, 95–120 °C, 7 h (Cl) vs. 50–120 °C, 55 h (Br) |
Why This Matters
Procurement decisions balancing yield, atom economy and cost favour the chloro intermediate when the halogen is retained in the final API scaffold.
- [1] WO 2011/092128 A1 (Substituted naphthyridines as Syk kinase inhibitors), examples 6,7,9 and step 4.1.1.4.17.1. View Source
